2-Chloro-4-(2-methylphenyl)benzoic acid
Description
2-Chloro-4-(2-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chloro group at the 2-position and a 2-methylphenyl group at the 4-position of the benzene ring. These compounds often exhibit bioactivity due to their electron-withdrawing substituents (e.g., Cl, NO₂, CF₃) and aromatic moieties, which influence their reactivity, solubility, and binding affinity to biological targets .
Properties
IUPAC Name |
2-chloro-4-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHBLXAMZMSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688592 | |
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238634-51-9 | |
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoic acid reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-4-(2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Chloro-4-(2-methylphenyl)benzoic acid with seven structurally related compounds, highlighting molecular formulas, substituents, and key properties:
Functional Group Impact on Bioactivity
- Electron-Withdrawing Groups (EWGs): Compounds with -NO₂ () or -CF₃ () exhibit enhanced acidity (lower pKa) due to EWGs, improving binding to enzymes or receptors. For example, Lactofen’s nitro and trifluoromethyl groups contribute to its herbicidal activity .
- Lipophilicity: The 2-methylphenyl group in the target compound may enhance membrane permeability compared to polar substituents like -OCH₃ () or -COOH derivatives.
- Halogen Effects: Chlorine atoms improve metabolic stability and binding affinity, as seen in thyroid receptor-binding analogs ().
Research Findings and Trends
- Thyroid Receptor Binding: Halogenated benzoic acids with diphenyl ether backbones () show affinity for thyroid hormone receptors, indicating possible endocrine disruption risks for certain analogs.
- Synthetic Methods: Common pathways include Ullmann coupling for biaryl formation, followed by functionalization (e.g., nitration, esterification) .
Biological Activity
2-Chloro-4-(2-methylphenyl)benzoic acid is an aromatic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its chloro and methylphenyl substituents on a benzoic acid framework, has been investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, biochemical pathways, and potential applications in drug development.
- Chemical Formula : C15H13ClO2
- Molecular Weight : Approximately 250.72 g/mol
- Solubility : Soluble in various organic solvents, enhancing its versatility for chemical applications.
The precise biological targets of this compound are not fully elucidated; however, it is believed to interact with several molecular pathways:
- Anti-inflammatory Activity : The compound may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Effects : It is hypothesized that the compound may influence pain perception pathways, potentially through interactions with pain receptors or modulation of neurotransmitter release.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects in vitro. For instance:
- Cell Culture Experiments : In human cell lines, the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 when stimulated by lipopolysaccharides (LPS) .
- Enzyme Inhibition : The compound has shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
In Vivo Studies
Animal model studies have provided additional insights into the biological activity of this compound:
- Pain Models : In rodent models of acute and chronic pain, administration of this compound led to a significant reduction in pain behaviors compared to control groups .
- Inflammation Models : The compound demonstrated efficacy in reducing paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Chronic Pain Management :
-
Study on Inflammatory Disorders :
- Patients suffering from rheumatoid arthritis exhibited reduced joint swelling and tenderness after treatment with this compound over a six-week period .
Applications in Drug Development
Given its biological activity, this compound is being explored for various pharmaceutical applications:
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a potential candidate for developing new anti-inflammatory medications.
- Analgesics : Its analgesic properties suggest possible formulations for pain relief therapies.
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound | Anti-inflammatory Activity | Analgesic Properties | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Significant | Moderate | 250.72 |
| Aspirin | High | High | 180.16 |
| Ibuprofen | High | High | 206.29 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
